Kinase Scaffold Utility: PDK1 and MEK1 Inhibition Demonstrates Target-Class Relevance
The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one core, when elaborated into larger molecular entities, yields compounds with measurable biochemical activity against key kinase targets including PDK1 (IC50 = 164 μM), PDHK1 (IC50 = 24 nM), PDHK2 (IC50 = 132 nM), and MEK1 (EC50 = 3.40 nM). [1][2] While the target compound is a building block, its specific halogenation pattern enables the synthesis of analogs that achieve a broad range of potencies (from millimolar to low nanomolar) across the kinome. In contrast, the 5-bromo-3-chloro regioisomer (CAS 889865-52-5) lacks comparable curated bioactivity data in authoritative databases such as BindingDB and ChEMBL, indicating a relative underrepresentation in kinase inhibitor discovery programs. [3]
| Evidence Dimension | Representation in Curated Bioactivity Databases |
|---|---|
| Target Compound Data | Multiple bioactivity records in BindingDB/ChEMBL for compounds containing the 3-bromo-5-chloro-1-methylpyridin-2(1H)-one core |
| Comparator Or Baseline | 5-bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS 889865-52-5) |
| Quantified Difference | 0 curated bioactivity records found in BindingDB/ChEMBL for the comparator |
| Conditions | BindingDB and ChEMBL database searches as of April 2026 |
Why This Matters
The presence of curated bioactivity data for the 3-bromo-5-chloro scaffold in authoritative databases validates its utility as a starting point for kinase-focused medicinal chemistry, de-risking the selection process for research procurement.
- [1] BindingDB. (2020). Affinity Data for CHEMBL4225389: IC50: 1.64E+5 nM. Inhibition of PDK1 by fluorometric assay. BindingDB Entry BDBM50459978. View Source
- [2] BindingDB. (2020). Affinity Data for CHEMBL2087079: EC50: 3.40 nM. Inhibition of MEK1-mediated ERK1 phosphorylation in HCT116 cells. BindingDB Entry BDBM50420695. View Source
- [3] BindingDB and ChEMBL Database Search Results. (2026). Search for CAS 889865-52-5 (5-bromo-3-chloro-1-methylpyridin-2(1H)-one). No curated bioactivity data found. View Source
